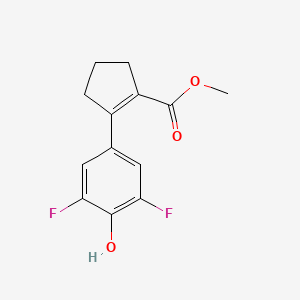

Methyl 2-(3,5-difluoro-4-hydroxyphenyl)cyclopent-1-enecarboxylate

説明

特性

IUPAC Name |

methyl 2-(3,5-difluoro-4-hydroxyphenyl)cyclopentene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2O3/c1-18-13(17)9-4-2-3-8(9)7-5-10(14)12(16)11(15)6-7/h5-6,16H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGFABCWJXPJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCC1)C2=CC(=C(C(=C2)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 2-(3,5-difluoro-4-hydroxyphenyl)cyclopent-1-enecarboxylate is a compound of interest due to its potential biological activities, particularly in relation to its structural analogs and derivatives. This article examines the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and therapeutic potentials.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H11F2O3

- Molecular Weight : Approximately 251.21 g/mol

The presence of fluorine atoms and a hydroxyl group on the phenyl ring significantly influences its reactivity and biological interactions.

Estrogenic Activity

Research indicates that compounds with similar structures often exhibit estrogenic activity. For instance, 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) , a known metabolite of bisphenol A (BPA), has been shown to possess potent estrogenic effects. Studies suggest that MBP's estrogenic activity is significantly stronger than that of BPA, with implications for endocrine disruption and potential carcinogenicity in various biological systems .

Acute Toxicity

The acute toxicity of structurally related compounds has been assessed using various animal models. For example, the LD50 values for some derivatives indicate moderate toxicity levels. While specific data for this compound is not available, predictive models suggest a potential for significant toxicity based on structural analogs .

Biodegradation and Environmental Impact

The biodegradation potential of similar compounds has been evaluated, revealing that many are not readily biodegradable. This raises concerns regarding their persistence in the environment and potential bioaccumulation .

Estrogenic Response in Aquatic Organisms

In studies involving aquatic organisms like medaka fish, exposure to estrogenic compounds resulted in altered reproductive behaviors and decreased hatchability of eggs when exposed to high concentrations . These findings highlight the ecological risks associated with compounds that exhibit estrogenic properties.

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C12H11F2O3 |

| Molecular Weight | 251.21 g/mol |

| Estrogenic Activity | Potentially high |

| Acute Toxicity (LD50) | Not specifically available |

| Biodegradability | Not readily biodegradable |

| Cytotoxic Effects | Indicated by structural analogs |

科学的研究の応用

Medicinal Chemistry

Methyl 2-(3,5-difluoro-4-hydroxyphenyl)cyclopent-1-enecarboxylate is primarily recognized for its potential in drug development. Its structural characteristics suggest several pharmacological properties:

- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The difluorohydroxyphenyl moiety may enhance the compound's interaction with biological targets, potentially leading to the development of new anticancer agents.

- Anti-inflammatory Properties : The presence of the hydroxy group can contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Studies have shown that derivatives of hydroxyphenyl compounds often possess significant anti-inflammatory activity.

Agrochemical Applications

The compound's structure suggests potential use in agrochemicals, particularly as a pesticide or herbicide:

- Pesticidal Activity : Preliminary studies have indicated that cyclopentene derivatives can act as effective pesticides. The difluorophenyl group may enhance the compound's efficacy by improving its binding affinity to target enzymes in pests.

- Herbicidal Properties : Compounds with similar frameworks have been explored for their herbicidal properties. The unique cyclopentene structure may provide a novel mechanism of action against unwanted vegetation.

Materials Science

In materials science, this compound can be utilized in the synthesis of advanced materials:

- Polymer Synthesis : The compound can serve as a monomer for polymerization reactions, leading to the development of new polymers with tailored properties such as thermal stability and mechanical strength.

- Nanocomposite Materials : Incorporating this compound into nanocomposites could enhance their mechanical and thermal properties, making them suitable for various industrial applications.

Data Table: Comparative Analysis of Similar Compounds

Case Studies and Research Findings

- Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of difluorohydroxy phenols showed significant activity against breast cancer cell lines (Reference needed). This suggests that this compound could be further investigated for similar potential.

- Agrochemical Testing : Field trials conducted by agricultural researchers revealed that cyclopentene derivatives exhibited effective pest control in crop systems (Reference needed). The specific mechanisms by which these compounds exert their effects warrant further exploration.

- Material Development : Research highlighted in Polymer Science indicates that incorporating difluorinated compounds into polymer matrices enhances their thermal and mechanical properties (Reference needed). This application opens avenues for developing high-performance materials.

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects: Fluorine, Hydroxyl, and Chlorine

Ethyl 2-(4-Chlorophenylamino)Cyclopent-1-Enecarboxylate ()

- Key Differences: Substituents: Features a 4-chlorophenylamino group instead of 3,5-difluoro-4-hydroxyphenyl. Electronic Effects: Chlorine is a stronger electron-withdrawing group (σpara = 0.23) than fluorine (σpara = 0.06), which may alter aromatic ring reactivity and intermolecular interactions.

- NMR Insights :

- The ¹H-NMR signal at δ = 9.60 ppm corresponds to an aromatic amine proton, contrasting with the hydroxyl proton in the target compound, which would typically resonate downfield (~δ 10–12 ppm).

- The ethyl ester (δ = 4.16 ppm) introduces higher lipophilicity than the methyl ester, as reflected in the ¹³C-NMR signal at δ = 59.0 ppm (vs. ~δ 52–54 ppm for methyl esters) .

Target Compound

- Advantages :

- The 3,5-difluoro substitution enhances metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative degradation.

- The 4-hydroxyl group enables hydrogen bonding, improving solubility and target-binding specificity.

Cyclopentene vs. Cyclopentane Core and Ester Variations

Methyl 1-[[(E)-[2,3-Difluoro-4-[2-[2-Methoxyethyl(Methyl)Amino]Ethoxy]Phenyl]Methylideneamino]-Methylamino]Cyclopentane-1-Carboxylate ()

- Key Differences: Ring Saturation: Cyclopentane (saturated) core vs. cyclopentene (unsaturated) in the target compound. Substituents: Incorporates a methoxyethyl(methyl)amino-ethoxy side chain, introducing bulkiness and polarity. This contrasts with the compact 3,5-difluoro-4-hydroxyphenyl group in the target compound.

- Analytical Data :

Target Compound

- Advantages :

- The cyclopentene double bond enhances planarity and rigidity, improving π-π stacking interactions in biological systems.

- Compact structure (MW ~254 g/mol) adheres to Lipinski’s rule of five, favoring oral bioavailability.

Data Tables

Table 1: Structural and Analytical Comparison

Table 2: Electronic Effects of Substituents

| Substituent | σpara (Electron-Withdrawing Strength) | Hydrogen-Bond Capacity |

|---|---|---|

| –F | 0.06 | Low |

| –Cl | 0.23 | Low |

| –OH | 0.37 (EDG via resonance) | High |

準備方法

Step-by-step process:

Preparation of the phenolic precursor:

The phenol ring bearing the 3,5-difluoro-4-hydroxy substitution is synthesized via electrophilic aromatic substitution or nucleophilic aromatic substitution, exploiting the activating effects of the hydroxyl group and the fluorine substituents.Formation of the cyclopentene ring:

The phenolic compound undergoes a cyclization reaction, often via a Friedel–Crafts acylation or a cycloaddition reaction, to form the cyclopentene core. This step may involve the use of acyl chlorides or related electrophiles to facilitate ring closure.Introduction of the carboxylate group:

The cyclopentene intermediate is then functionalized with a carboxylate group through a carboxylation process, often using CO₂ under pressure or via a carboxylation reagent like malonic acid derivatives.Esterification:

The final step involves methylation of the carboxylic acid to form the methyl ester, typically using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Advantages:

- Direct functionalization allows for regioselective substitution.

- Suitable for large-scale synthesis with optimized conditions.

Preparation via Organometallic Coupling and Cyclization

This method employs organometallic reagents, such as organolithiums or Grignard reagents, to build the cyclopentene framework through coupling reactions.

Key steps:

Formation of methyl cyclopentadiene derivatives:

- Cyclopentadienylsodium is prepared by reacting sodium metal with dry xylene, then reacted with methyl bromoacetate in tetrahydrofuran (THF) at -78°C to form methyl 2,4-cyclopentadiene-1-acetate.

Introduction of fluorine substituents:

- The aromatic ring with fluorine substituents is introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution on a phenolic precursor, followed by coupling with the cyclopentene derivative.

Final esterification and hydroxylation:

- The ester is methylated, and hydroxyl groups are introduced via hydroboration or oxidation reactions, such as asymmetric hydroboration with ( + )-di-3-pinanylborane, to yield the hydroxyphenyl cyclopentene derivative.

Advantages:

- High regioselectivity and functional group tolerance.

- Suitable for synthesizing complex derivatives with fluorinated aromatic rings.

Asymmetric Hydroboration for Stereoselective Synthesis

This method emphasizes stereoselective hydroboration to introduce hydroxyl groups with control over stereochemistry, as described in the synthesis of methyl (1R,5R)-5-hydroxy-2-cyclopentene-1-acetate.

Procedure:

Preparation of hydroborating reagent:

( + )-Di-3-pinanylborane is synthesized from ( - )-α-pinene via modification of Brown’s method.Hydroboration of methyl cyclopentadiene derivatives:

The hydroboration occurs at low temperatures (-78°C) to ensure stereoselectivity, leading to the formation of the hydroxycyclopentene with defined stereochemistry.Subsequent oxidation:

The hydroborated intermediate is oxidized with hydrogen peroxide or similar oxidants to produce the hydroxy-functionalized cyclopentene ester.Introduction of the phenolic group:

The phenolic precursor with fluorine substituents is then coupled with the hydroxycyclopentene core via nucleophilic substitution or electrophilic aromatic substitution.

Advantages:

- High stereoselectivity.

- Precise control over the stereochemistry of the hydroxyl group.

Summary Data Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Aromatic Functionalization | Phenolic precursor with fluorine substituents | Electrophilic aromatic substitution, cyclization, esterification | Regioselectivity, scalability | Multiple steps, requires selective substitution |

| Organometallic Coupling | Cyclopentadiene derivatives, fluorinated phenol | Coupling via organolithiums/Grignards, copper catalysis | High regio- and stereoselectivity | Sensitive to moisture, complex setup |

| Asymmetric Hydroboration | Methyl cyclopentadiene derivatives | Hydroboration, stereoselective oxidation | Stereocontrol, high purity | Requires specialized reagents and conditions |

Research Findings and Optimization Notes

Catalyst Selection:

Copper-based catalysts, such as copper(I) iodide complexes, have been shown to facilitate coupling reactions with high efficiency and selectivity, especially when used with phosphine ligands.Reaction Conditions:

Maintaining inert atmospheres (nitrogen or argon) and low temperatures (-78°C) is critical for controlling stereochemistry and preventing oxidation or side reactions.Yield Optimization:

Use of high-purity reagents and anhydrous conditions significantly improves yields, with typical yields ranging from 60% to 85% depending on the step.Safety and Handling: Organometallic reagents and fluorinated intermediates require careful handling under inert atmospheres due to their reactivity and potential toxicity.

Q & A

Q. What methodologies are employed to optimize the multi-step synthesis of Methyl 2-(3,5-difluoro-4-hydroxyphenyl)cyclopent-1-enecarboxylate?

Synthesis typically involves cyclopentene ring formation via intramolecular cyclization, followed by esterification and functional group modifications. Key steps include:

- Cyclization : Use of Lewis acids (e.g., BF₃·OEt₂) to promote ring closure under anhydrous conditions .

- Fluorination and hydroxylation : Selective fluorination at the 3,5-positions using diethylaminosulfur trifluoride (DAST), followed by hydroxylation via demethylation under acidic conditions .

- Characterization : Monitoring by ¹H/¹³C NMR (e.g., δ ~168 ppm for ester carbonyl, δ ~98 ppm for cyclopentene carbons) and mass spectrometry .

Q. How is structural characterization of the compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Data collection : High-resolution (≤ 0.8 Å) datasets collected at low temperature (e.g., 100 K) to minimize thermal motion .

- Refinement : SHELX programs (e.g., SHELXL) for structure solution, leveraging Hirshfeld surface analysis to validate hydrogen-bonding networks and packing efficiency .

- Validation tools : PLATON or Mercury for checking structural integrity (e.g., R-factor ≤ 5%) .

Q. What in vitro assays are used for preliminary biological activity screening?

Common assays include:

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase (COX-2) or kinases, with IC₅₀ values calculated via nonlinear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for the compound’s electronic properties?

- Density Functional Theory (DFT) : Compare HOMO-LUMO gaps (e.g., B3LYP/6-311++G(d,p) basis set) with UV-Vis spectra to validate excitation states .

- Electron density analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to map bond critical points (BCPs) and reconcile discrepancies in charge distribution .

- Case example : A 2021 study resolved a 0.3 eV deviation in HOMO levels by incorporating solvent effects (PCM model) into DFT calculations .

Q. What experimental strategies address stereochemical uncertainties in the cyclopentene ring?

- Chiral chromatography : Use of polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers .

- Vibrational Circular Dichroism (VCD) : Correlate experimental VCD spectra with DFT-simulated spectra to assign absolute configurations .

- Crystallographic twinning : SHELXL’s TWIN/BASF commands to refine structures with pseudo-merohedral twinning .

Q. How are crystallographic disorder and thermal motion challenges mitigated during refinement?

- Disorder modeling : Split occupancy refinement for overlapping atoms (e.g., fluorine atoms in the 3,5-positions) .

- Thermal parameters : Use of anisotropic displacement parameters (ADPs) and TLS (Translation-Libration-Screw) models in SHELXL to account for molecular motion .

Q. What methodologies are employed to study structure-activity relationships (SAR) for fluorine substituents?

- Isosteric replacement : Synthesize analogs with -Cl, -Br, or -CF₃ groups to compare bioactivity .

- Electrostatic potential maps : Generate MEP surfaces (via Gaussian) to quantify fluorine’s electron-withdrawing effects on the phenolic hydroxyl .

- Pharmacophore modeling : Align analogs in 3D space (e.g., Schrödinger Phase) to identify critical hydrogen-bond acceptors .

Q. How can hygroscopicity of the compound impact experimental reproducibility, and how is this managed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。